molecular formula C8H8Cl2F6 B14760712 3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene

3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene

Cat. No.: B14760712
M. Wt: 289.04 g/mol
InChI Key: MYRSEMIZVYKKKT-UHFFFAOYSA-N
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Description

3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene is an organofluorine compound with the molecular formula C4H3Cl2F3 It is characterized by the presence of both chloro and trifluoromethyl groups, which impart unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene typically involves the dehydrochlorination of 1,3-dichloro-4,4,4-trifluorobutane. This reaction is carried out using a strong base, such as potassium hydroxide (KOH), at elevated temperatures (80-90°C). The elimination of hydrogen chloride (HCl) results in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene undergoes several types of chemical reactions, including:

    Electrophilic Addition: The electron-withdrawing effect of the trifluoromethyl group activates the double bond towards electrophilic attack, enabling reactions with electrophiles like halogens and hydrogen halides.

    Nucleophilic Substitution: The chlorine atoms, activated by the adjacent trifluoromethyl group, can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alkoxides, and thiols.

    Cycloadditions: This compound has the potential to participate in [2+2] and [4+2] cycloaddition reactions, offering pathways to diverse cyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and nucleophiles (e.g., amines, alkoxides, thiols). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition reactions may yield halogenated derivatives, while nucleophilic substitution reactions can produce various substituted butenes.

Scientific Research Applications

3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene has several scientific research applications, including:

    Synthetic Chemistry: It serves as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as fluorinated polymers and coatings.

    Biological Research: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound is employed in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action for 3,3-Dichloro-4,4,4-trifluorobut-1-ene-4,4,4-trifluoro-1-butene often involves reactions with nucleophiles due to the electrophilic nature of the carbon atoms bonded to electron-withdrawing groups such as chloro and trifluoromethyl. For instance, the base-promoted reaction of nucleophiles with this compound leads to various β-substituted-trifluoromethyl-ethenes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dichloro-3-butene: This compound shares the dichloro substitution but lacks the trifluoromethyl group, resulting in different reactivity and applications.

    3,4-Dichloro-1-butene: Similar in structure but without the trifluoromethyl group, affecting its chemical properties and uses.

    1,1,1-Trifluoro-2-chloroethane: Contains both chloro and trifluoromethyl groups but differs in the carbon chain length and substitution pattern.

Uniqueness

The combination of these groups imparts distinct chemical properties, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C8H8Cl2F6

Molecular Weight

289.04 g/mol

IUPAC Name

3,3-dichloro-4,4,4-trifluorobut-1-ene;4,4,4-trifluorobut-1-ene

InChI

InChI=1S/C4H3Cl2F3.C4H5F3/c1-2-3(5,6)4(7,8)9;1-2-3-4(5,6)7/h2H,1H2;2H,1,3H2

InChI Key

MYRSEMIZVYKKKT-UHFFFAOYSA-N

Canonical SMILES

C=CCC(F)(F)F.C=CC(C(F)(F)F)(Cl)Cl

Origin of Product

United States

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